molecular formula C17H15NO2 B12038689 2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B12038689
M. Wt: 265.31 g/mol
InChI Key: CLLRRTZMAWVTMT-UHFFFAOYSA-N
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Description

2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that have garnered significant interest due to their presence in various natural products and bioactive compounds. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anthelmintic, insecticidal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindole derivatives, including 2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione, can be achieved through several methodologies:

    Ring-Closure Reactions: This method involves the cyclization of acetylenic compounds under catalytic conditions.

    Multicomponent Reactions: These reactions involve the combination of multiple reactants to form the desired isoindole structure.

    Aromatization Processes: This approach involves the functionalization of isoindolines to form isoindoles.

Industrial Production Methods

Industrial production of isoindole derivatives often involves scalable synthetic routes that can be optimized for high yield and purity. The use of catalytic processes and multicomponent reactions are common in industrial settings due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isoindole-1,3-diones, isoindolines, and various substituted isoindole derivatives .

Scientific Research Applications

2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its specific structural features, which contribute to its distinct pharmacological profile. The presence of the ethenocyclopropa ring and the phenyl group enhances its stability and reactivity compared to other isoindole derivatives .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-phenyl-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C17H15NO2/c19-16-14-10-6-7-11(13-8-12(10)13)15(14)17(20)18(16)9-4-2-1-3-5-9/h1-7,10-15H,8H2

InChI Key

CLLRRTZMAWVTMT-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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